Tritricosanoin Tritricosanoin 1,2,3-Tritricosanoyl glycerol is a triacylglycerol that contains tricosanoic acid at the sn-1, sn-2, and sn-3 positions. It has been used as an internal standard for the quantification of fatty acids in the triglyceride component of human aortic endothelial cells (HAECs) grown in media supplemented with stearic and/or oleic acid.

Brand Name: Vulcanchem
CAS No.: 86850-72-8
VCID: VC20858145
InChI: InChI=1S/C72H140O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-52-55-58-61-64-70(73)76-67-69(78-72(75)66-63-60-57-54-51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)68-77-71(74)65-62-59-56-53-50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h69H,4-68H2,1-3H3
SMILES: CCCCCCCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCCCCCCC
Molecular Formula: C72H140O6
Molecular Weight: 1101.9 g/mol

Tritricosanoin

CAS No.: 86850-72-8

Cat. No.: VC20858145

Molecular Formula: C72H140O6

Molecular Weight: 1101.9 g/mol

* For research use only. Not for human or veterinary use.

Tritricosanoin - 86850-72-8

Specification

Description 1,2,3-Tritricosanoyl glycerol is a triacylglycerol that contains tricosanoic acid at the sn-1, sn-2, and sn-3 positions. It has been used as an internal standard for the quantification of fatty acids in the triglyceride component of human aortic endothelial cells (HAECs) grown in media supplemented with stearic and/or oleic acid.

CAS No. 86850-72-8
Molecular Formula C72H140O6
Molecular Weight 1101.9 g/mol
IUPAC Name 2,3-di(tricosanoyloxy)propyl tricosanoate
Standard InChI InChI=1S/C72H140O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-52-55-58-61-64-70(73)76-67-69(78-72(75)66-63-60-57-54-51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)68-77-71(74)65-62-59-56-53-50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h69H,4-68H2,1-3H3
Standard InChI Key JDRVRMABYZMJHK-UHFFFAOYSA-N
SMILES CCCCCCCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCCCCCCC
Canonical SMILES CCCCCCCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCCCCCCC

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